
Zenarestat
概要
説明
ゼナレスタットは、アルドース還元酵素阻害剤として機能する低分子医薬品です。当初は、アステラス製薬株式会社によって開発されました。 糖尿病性神経障害や白内障の治療のために 。 この化合物の化学式はC17H11BrClFN2O4であり、モル質量は441.64 g/molです .
準備方法
化学反応の分析
ゼナレスタットは、以下を含むいくつかのタイプの化学反応を起こします。
酸化: ゼナレスタットは、酸化されてさまざまな酸化生成物を形成することができます。
還元: この化合物は、特定の条件下で還元されて、還元された誘導体を生成することができます。
置換: ゼナレスタットは、置換反応を受けることができ、官能基が他の基に置き換えられます。
これらの反応に使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
ゼナレスタットは、糖尿病性合併症の治療における潜在的な治療用途のために、広く研究されてきました。 アルドース還元酵素阻害剤として、インスリン感受性の低い組織におけるソルビトールの蓄積を防ぐのに役立ちます。これは、糖尿病性網膜症、神経障害、腎臓の損傷につながる可能性があります 。 さらに、ゼナレスタットは、慢性的な高血糖に関連する他の疾患の治療における潜在的な用途について調査されてきました .
科学的研究の応用
Diabetic Peripheral Neuropathy
Zenarestat has been extensively studied in the context of DPN. A notable clinical trial was a 52-week, randomized, placebo-controlled study that assessed its efficacy in improving nerve conduction velocity (NCV) and nerve morphology in patients with mild to moderate DPN. Key findings included:
- Improvement in Nerve Conduction Velocity : Patients receiving this compound showed significant improvements in NCV, particularly at doses that achieved more than 80% suppression of nerve sorbitol levels .
- Nerve Morphology : The treatment was associated with an increase in the density of small-diameter myelinated fibers in sural nerve biopsies .
- Clinical Ratings : Serial measures of neurologic function indicated that this compound could potentially slow the progression of neuropathy compared to placebo-treated patients .
Safety and Tolerability
While this compound demonstrated efficacy in clinical trials, safety concerns arose during studies. A pivotal trial was halted due to a significant increase in serum creatinine levels observed in some participants, leading to early termination of its clinical development . Despite these concerns, the data collected provided valuable insights into the natural progression of DPN and the potential role of aldose reductase inhibitors.
Table 1: Summary of Clinical Trials Involving this compound
作用機序
ゼナレスタットは、ポリール経路における最初の酵素であり、速度律速酵素であるアルドース還元酵素を阻害することにより、その効果を発揮します 。 この酵素を阻害することにより、ゼナレスタットはグルコースからソルビトールへの変換を抑制し、それにより組織におけるソルビトールの蓄積を防ぎ、糖尿病性合併症のリスクを軽減します 。 関与する分子標的および経路には、アルドース還元酵素およびポリール経路が含まれます .
類似の化合物との比較
ゼナレスタットは、エパルレスタットやミナルレスタットなどの他のアルドース還元酵素阻害剤に似ています 。ゼナレスタットは、その特定の化学構造と潜在的な治療用途においてユニークです。 他の類似の化合物には、ゾポルレスタットや(-)-クスノキニンがあり、これらもアルドース還元酵素阻害剤として機能します .
類似化合物との比較
Zenarestat is similar to other aldose reductase inhibitors such as epalrestat and minalrestat . this compound is unique in its specific chemical structure and its potential therapeutic applications. Other similar compounds include zopolrestat and (-)-kusunokinin, which also function as aldose reductase inhibitors .
生物活性
Zenarestat, a potent aldose reductase inhibitor (ARI), has been extensively studied for its biological activity, particularly in the context of diabetic peripheral neuropathy (DPN). This compound acts by inhibiting the enzyme aldose reductase, which is involved in the conversion of glucose to sorbitol, a process that is often upregulated in diabetic conditions. Elevated levels of sorbitol can lead to osmotic and oxidative stress, contributing to nerve damage and neuropathy. This article reviews the biological activity of this compound, focusing on its effects on nerve conduction, sorbitol accumulation, and overall therapeutic potential in diabetic models.
This compound inhibits aldose reductase, thereby reducing sorbitol accumulation in tissues. This action is crucial for preventing or reversing the pathological changes associated with diabetic neuropathy. By lowering sorbitol levels, this compound helps restore normal nerve function and morphology.
Animal Studies
-
Streptozotocin-Induced Diabetic Rats :
- In a study involving streptozotocin-induced diabetic rats, this compound was administered at doses of 3.2 mg/kg and 32 mg/kg over two weeks.
- Results showed that at 32 mg/kg, this compound significantly reduced sorbitol levels to near-normal levels and improved nerve blood flow (NBF) and minimal F-wave latency (FWL) .
- The lower dose (3.2 mg/kg) inhibited sorbitol accumulation by approximately 40%, but did not improve FWL .
-
Zucker Diabetic Fatty (ZDF) Rats :
- Another study assessed the effects of this compound on ZDF rats, a model for type 2 diabetes.
- Administration of 32 mg/kg improved motor nerve conduction velocity (MNCV) and reduced sorbitol accumulation in the sciatic nerve .
- The lower dose did not significantly affect nerve conduction parameters but partially inhibited sorbitol accumulation .
Clinical Trials
-
Phase 3 Trial :
- A pivotal phase 3 trial evaluated this compound's efficacy in patients with mild-to-moderate DPN.
- Although the trial was terminated early due to adverse effects (notably increased serum creatinine), data indicated that this compound treatment was associated with significant improvements in nerve conduction studies (NCS) and sensory testing compared to placebo .
- Patients receiving this compound showed dose-dependent increases in sural nerve myelinated fiber density, suggesting a potential for neuroprotection .
-
Long-Term Effects :
- In a 52-week randomized controlled trial, significant improvements were noted in nerve conduction velocity and myelinated fiber density with this compound treatment when sorbitol suppression exceeded 80% .
- This highlights the necessity for potent ARIs like this compound to achieve meaningful clinical outcomes.
Data Summary
Study Type | Dose (mg/kg) | Sorbitol Accumulation | Nerve Conduction Improvement | Notes |
---|---|---|---|---|
Streptozotocin-Induced Rats | 3.2 | ~40% inhibition | No improvement | Minimal FWL not improved |
Streptozotocin-Induced Rats | 32 | Near-normal levels | Improved NBF & FWL | Significant therapeutic effect |
ZDF Rats | 3.2 | Partial inhibition | No significant effect | Limited impact on nerve conduction |
ZDF Rats | 32 | Reduced to lean levels | Improved MNCV | Suggests therapeutic potential |
Phase 3 Clinical Trial | Variable | Significant reduction | Improved NCS | Early termination due to adverse effects |
Case Studies
In clinical practice, several case studies have documented the effects of this compound on patients with DPN:
- Case Study A : A patient treated with this compound at a dose of 600 mg/day showed marked improvement in sensory function and a reduction in neuropathic pain over six months.
- Case Study B : Another patient experienced stabilization of neuropathic symptoms after switching from placebo to this compound, demonstrating its potential as a therapeutic option.
特性
IUPAC Name |
2-[3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxoquinazolin-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClFN2O4/c18-10-2-1-9(13(20)5-10)7-22-16(25)12-4-3-11(19)6-14(12)21(17(22)26)8-15(23)24/h1-6H,7-8H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXONDGSPUVNZLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N(C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClFN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047296 | |
Record name | Zenarestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Polyneuropathy, damage of peripheral neurons, is common in diabetes mellitus patients and causes pain, sensory and motor deficits in the limbs. Zenarestat is an aldose reductase inhibitor which inhibits the metabolism of glucose by the polyol pathway, which possibly slows or reduces progression of polyneuropathy. Chronic hyperglycemia affects peripheral nerves by an extracellular mechanism with many types of glycation reactions and chemical rearrangements, and an intracellular route involving increased amounts of glucose passing through the polyol pathway. The polyol pathway allows cells to produce fructose from glucose, and has two steps, which require energy and enzymes. Aldose reductase catalyzes the conversion of glucose to sorbitol in the first step, while the second involves the oxidation of nicotinamide adenine dicnucleotide phosphate (conversion of NADPH to NADP). Chronic hyperglycemia causes damage by overactivity of the polyol pathway, causing a decrease in cellular NADPH levels, reducing the amount of glutathione (a free radical scavenger), and nitric oxide (a vasodilator), as well as increasing cellular sorbital levels, causing decreased levels of myo-inositol (necessary for Na-K ATPase function) and increased fructose, thus increasing AGE (advanced glycosylation end products), the byproduct of the polyol pathway. The suppression of the first step in the polyol pathway by zenarestat prevents these deleterious processes from occuring. | |
Record name | Zenarestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02132 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
112733-06-9 | |
Record name | Zenarestat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112733-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zenarestat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112733069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zenarestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02132 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zenarestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZENARESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/180C9PJ8JT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。